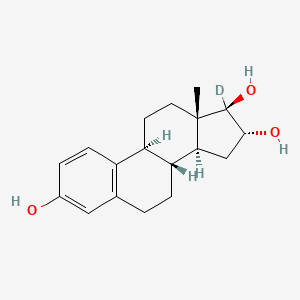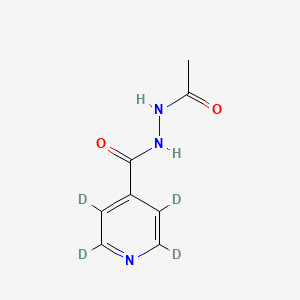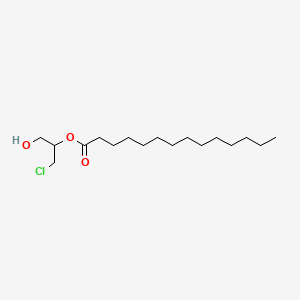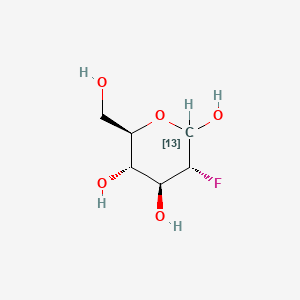
2-Desoxy-2-Fluor-D-Glucose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro-D-glucose-1-13C is a glucose analog where the hydroxyl group at the C-2 position has been replaced by a fluorine atom . It is non-toxic and significantly inhibits glycosylation . As a glucose analog, its uptake is rapid in brain and heart cells . It is commonly used as a radiotracer for glucose in medical diagnostics and in vivo animal imaging studies .
Synthesis Analysis
The synthesis of 2-Deoxy-2-fluoro-D-glucose-1-13C involves the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . This provides a rapid, high yield synthetic route to 2-deoxy-2-fluoro-D-glucose .Molecular Structure Analysis
The molecular structure of 2-Deoxy-2-fluoro-D-glucose-1-13C is similar to that of glucose, with the exception of the fluorine atom at the C-2 position .Chemical Reactions Analysis
2-Deoxy-2-fluoro-D-glucose-1-13C can be taken up by cells but does not undergo metabolic glycolysis . In plants, it has been found to be involved in glycolysis and starch degradation .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Deoxy-2-fluoro-D-glucose-1-13C are similar to those of glucose due to their structural similarity .Wissenschaftliche Forschungsanwendungen
Pflanzenbildgebung
2-Desoxy-2-Fluor-D-Glucose (FDG): ist ein wertvolles Werkzeug in der Pflanzenbildgebung, insbesondere für die Verfolgung von Photoassimilaten. Es ist strukturell ähnlich wie Glucose, so dass es die Aufnahme- und Verteilungsmuster von Glucose in Pflanzen nachahmen kann . Diese Anwendung ist entscheidend für das Verständnis des Pflanzenstoffwechsels und kann verwendet werden, um die Radiotracer-Translokation zu überwachen, den Soluttransport zu analysieren und die Prozesse der Wurzelausnahme zu untersuchen.
Krebsforschung
In der Krebsforschung wird die Fähigkeit von FDG, die Glukoseaufnahme zu verfolgen, genutzt, um den Warburg-Effekt zu untersuchen, bei dem Krebszellen eine erhöhte Glykolyse aufweisen . Durch die Verwendung von FDG können Forscher den Glukoseverbrauch in Tumoren kartieren, wodurch Einblicke in die Aggressivität und den Stoffwechsel von Krebs gewonnen werden.
Glykosidbiosynthese
FDG wurde verwendet, um die Glykosidbiosynthese in Pflanzen zu untersuchen. Da Glykoside eine Rolle bei der pflanzlichen Abwehr und Pigmentierung spielen, ist das Verständnis ihrer Biosynthesewege unerlässlich. FDG hilft bei der Verfolgung der Kohlenstoffallokation und der Stoffwechselwege, die an der Glykosidproduktion beteiligt sind .
Verfolgung von Photoassimilaten
Die Verbindung ist ein wichtiges Instrument für die Verfolgung von Photoassimilaten, das heißt für die Verfolgung der Bewegung von Produkten der Photosynthese durch die gesamte Pflanze. Diese Anwendung ist bedeutend für Studien zur Kohlenstoffallokation und zu den Wachstumsformen von Pflanzen .
Stoffwechselstudien
FDG kann verwendet werden, um den Pflanzenstoffwechsel zu charakterisieren. Die Kenntnis des FDG-Stoffwechsels in Pflanzen ist wichtig für die Validierung seiner Anwendung in der Pflanzenbildgebungsforschung. Es hilft, die Translokation und den Stoffwechsel von Photoassimilaten zu verstehen .
Wirkmechanismus
Target of Action
The primary target of 2-Deoxy-2-fluoro-D-glucose-1-13C is the hexokinase enzyme . This enzyme plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .
Mode of Action
2-Deoxy-2-fluoro-D-glucose-1-13C is a glucose analog, and it mimics the structure of glucose . Due to its structural similarity, it is taken up by cells in the same manner as glucose. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-glucose-6-phosphate . Unlike glucose-6-phosphate, this molecule cannot undergo further metabolism in the glycolysis pathway . This leads to the accumulation of 2-deoxy-2-fluoro-glucose-6-phosphate in the cell, effectively inhibiting the glycolysis pathway .
Biochemical Pathways
The main biochemical pathway affected by 2-Deoxy-2-fluoro-D-glucose-1-13C is glycolysis . By inhibiting glycolysis, this compound disrupts the cell’s ability to produce energy through the breakdown of glucose . This can lead to cell death, particularly in cancer cells, which rely heavily on glycolysis for energy production .
Pharmacokinetics
The pharmacokinetics of 2-Deoxy-2-fluoro-D-glucose-1-13C are similar to those of glucose . It is rapidly taken up by cells and phosphorylated by hexokinase . This leads to its accumulation within cells, allowing it to exert its inhibitory effect on glycolysis .
Result of Action
The primary result of the action of 2-Deoxy-2-fluoro-D-glucose-1-13C is the inhibition of glycolysis . This can lead to a decrease in ATP production, disrupting cellular processes and potentially leading to cell death . This is particularly significant in cancer cells, which rely heavily on glycolysis for energy production .
Action Environment
The action of 2-Deoxy-2-fluoro-D-glucose-1-13C can be influenced by various environmental factors. For instance, the uptake of this compound by cells can be affected by the concentration of glucose in the environment . High glucose concentrations can compete with 2-Deoxy-2-fluoro-D-glucose-1-13C for uptake into cells, potentially reducing its effectiveness . Additionally, the pH of the environment can also influence the stability and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
2-Deoxy-2-fluoro-D-glucose-1-13C interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit hexokinase, the enzyme that converts glucose to glucose-6-phosphate . It also inhibits phosphoglucose isomerase, the enzyme that converts glucose-6-phosphate to fructose-6-phosphate . The nature of these interactions involves the structural mimicry of glucose by 2-Deoxy-2-fluoro-D-glucose-1-13C, allowing it to bind to these enzymes and inhibit their activity .
Cellular Effects
The effects of 2-Deoxy-2-fluoro-D-glucose-1-13C on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce apoptosis in SK-BR-3 cells and inhibit the growth of 143B osteosarcoma cells under hypoxic conditions .
Molecular Mechanism
At the molecular level, 2-Deoxy-2-fluoro-D-glucose-1-13C exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to enzymes involved in glucose metabolism, inhibiting their activity and thereby affecting the metabolic profile of the cell . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2-Deoxy-2-fluoro-D-glucose-1-13C can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-Deoxy-2-fluoro-D-glucose-1-13C vary with different dosages in animal models . At high doses, it has been reported to reduce tumor growth in 143B osteosarcoma and MV522 non-small cell lung cancer mouse xenograft models .
Metabolic Pathways
2-Deoxy-2-fluoro-D-glucose-1-13C is involved in the glycolytic pathway . It interacts with enzymes such as hexokinase and phosphoglucose isomerase, affecting metabolic flux and metabolite levels .
Transport and Distribution
It is known that its uptake and distribution are similar to those of glucose in animal models .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-NQBVWVRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)F)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

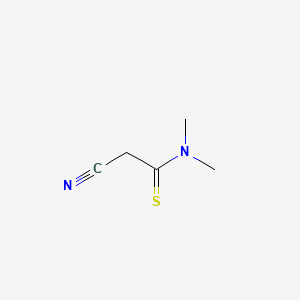

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)

